molecular formula C17H15F6N3O2 B2815099 8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 303151-61-3

8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2815099
CAS No.: 303151-61-3
M. Wt: 407.316
InChI Key: VEWBRZPATICEBQ-UHFFFAOYSA-N
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Description

8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a sophisticated chemical building block of significant interest in medicinal chemistry and oncology drug discovery. Its primary research application is as a key synthetic intermediate in the development of novel inhibitors targeting mutant forms of the Epidermal Growth Factor Receptor (EGFR) . EGFR mutations are drivers in various cancers, and inhibitors designed to target these mutants are a major focus of therapeutic research. The compound's structure integrates a bis(trifluoromethyl)naphthyridine moiety, known to enhance metabolic stability and membrane permeability, with a 1,4-dioxa-8-azaspiro[4.5]decane group, which can act as a conformationally restricted polar surrogate for other functional groups, potentially improving binding affinity and selectivity. Researchers utilize this compound to create targeted therapies aimed at overcoming drug resistance in cancer treatment, making it a valuable tool for investigating new pathways and treatment modalities in preclinical studies .

Properties

IUPAC Name

8-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F6N3O2/c18-16(19,20)11-9-12(17(21,22)23)24-14-10(11)1-2-13(25-14)26-5-3-15(4-6-26)27-7-8-28-15/h1-2,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWBRZPATICEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. The key steps include the formation of the naphthyridine core, introduction of trifluoromethyl groups, and construction of the spirocyclic system. Common reagents used in these reactions include trifluoromethylating agents, naphthyridine precursors, and spirocyclic building blocks. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-deficient naphthyridine ring directs electrophilic attacks to specific positions:

  • Nitration : Limited reactivity due to deactivation by trifluoromethyl groups, but possible under strong nitrating agents (HNO₃/H₂SO₄) at elevated temperatures.

  • Halogenation : Chlorination or bromination occurs at the 3-position of the naphthyridine ring using Cl₂ or Br₂ in acetic acid .

Redox Reactions

  • Oxidation : The spirocyclic ether component is susceptible to oxidative cleavage with KMnO₄ or RuO₄, yielding diketones or carboxylic acids.

  • Reduction : LiAlH₄ selectively reduces the nitrogen heterocycle, producing partially saturated derivatives.

Reaction TypeReagents/ConditionsOutcomeSource
Oxidative Cleavage KMnO₄, H₂O, 60°CEther → diketone conversion
Selective Reduction LiAlH₄, THF, 0°C → RTNaphthyridine → dihydro derivative

Nucleophilic Displacement

The trifluoromethyl groups stabilize adjacent positions against nucleophilic attack, but the spirocyclic nitrogen can act as a leaving group in SN2 reactions:

  • Alkylation : Reacts with alkyl halides (e.g., MeI) in the presence of a base (K₂CO₃) to form quaternary ammonium salts .

  • Acylation : Acetyl chloride or anhydrides modify the spirocyclic amine under mild conditions .

Acid/Base-Mediated Rearrangements

  • Acidic Hydrolysis : The 1,4-dioxa ring undergoes cleavage in concentrated HCl, generating diols.

  • Base-Induced Ring Opening : NaOH/EtOH converts the spirocyclic ether into a diol via nucleophilic attack.

Key Challenges and Stability Considerations

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

  • Hydrolytic Sensitivity : The spirocyclic ether hydrolyzes slowly in aqueous acidic or basic media.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the compound exhibit promising anticancer properties. For instance, studies have shown that certain naphthyridine derivatives can inhibit cancer cell proliferation by targeting specific cellular pathways. The incorporation of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development as anticancer agents .

Antimycobacterial Properties

The compound has been evaluated for its efficacy against Mycobacterium tuberculosis. A study highlighted the development of azaspiroketal Mannich bases derived from similar structures, which demonstrated potent antimycobacterial activity with selective membrane permeabilizing effects . This suggests that the compound could be effective in treating tuberculosis and warrants further investigation.

Neuropharmacology

The compound's potential as a sigma receptor ligand has been explored, with implications for treating neurodegenerative diseases. Sigma receptors are implicated in various neurological disorders, and compounds that selectively bind to these receptors may offer therapeutic benefits . The structural modifications present in this compound could enhance its selectivity and affinity for these targets.

Synthesis of Advanced Materials

In materials science, 1,4-dioxa-8-azaspiro[4.5]decane serves as a precursor for synthesizing advanced materials with specific properties. Its spirocyclic structure is conducive to forming polymers and other materials that exhibit unique mechanical and thermal properties . This application is particularly relevant in developing high-performance materials for industrial uses.

Nanotechnology

The compound's unique molecular structure allows it to be utilized in nanotechnology applications, including drug delivery systems where controlled release and targeted delivery are critical. The ability to modify its surface properties can enhance biocompatibility and efficacy in biomedical applications.

Case Study 1: Anticancer Screening

A series of synthesized naphthyridine derivatives were screened for anticancer activity against various cancer cell lines. The results indicated that compounds with the trifluoromethyl substituents showed enhanced cytotoxicity compared to their non-substituted counterparts, highlighting the importance of structural modifications in drug design .

Case Study 2: Antimycobacterial Testing

In a study focusing on antimycobacterial agents, several azaspiroketal compounds were tested against Mycobacterium tuberculosis strains. The findings revealed that these compounds exhibited low minimum inhibitory concentrations (MICs), demonstrating their potential as effective treatments for tuberculosis .

Mechanism of Action

The mechanism of action of 8-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carboxylic Acid (11b)

  • Structure: Shares the 1,4-dioxa-8-azaspiro[4.5]decane core but substitutes the naphthyridine with a quinoline ring and carboxylic acid group.
  • Properties: The carboxylic acid improves aqueous solubility (logP reduction) compared to the hydrophobic -CF₃ groups in the target compound.
  • Key Difference: The quinoline-carboxylic acid system enables hydrogen bonding, whereas the bis-CF₃-naphthyridine in the target compound favors hydrophobic interactions.

2-(7-Chloro-1,8-naphthyridin-2-yl)-3-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)isoindolin-1-one (8)

  • Structure: Combines the spirocyclic core with a 7-chloro-1,8-naphthyridine and isoindolinone moiety.
  • Properties: The chloro substituent provides moderate electron-withdrawing effects, while the isoindolinone lactam introduces hydrogen-bonding capability. Synthesized via Rh(III)-catalyzed multicomponent reactions, this compound highlights versatility in spirocyclic derivatization .
  • Key Difference : The lack of -CF₃ groups reduces metabolic stability compared to the target compound.

8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane

  • Structure : Features a 5-fluoroindole substituent linked to the spiro core via a phenyl group.
  • Properties : The fluorine atom enhances electronegativity and bioavailability, while the indole ring enables π-π stacking interactions. This compound was optimized as a p97 ATPase inhibitor, demonstrating the spiro scaffold’s adaptability in oncology targets .
  • Key Difference : The indole system’s planar structure contrasts with the bicyclic naphthyridine in the target compound, affecting target selectivity.

8-[4,5-Dimethyl-8-nitro-6-(trifluoromethyl)-5H-1,3-benzothiazin-2-yl]-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane (3b)

  • Structure : Incorporates a nitro and trifluoromethyl-substituted benzothiazine ring.
  • This compound, synthesized for antitubercular research, achieved 92.1% purity but low yield (6%), underscoring synthetic challenges in spirocyclic systems .
  • Key Difference : The benzothiazine moiety diverges from the naphthyridine in electronic properties and bioactivity.

Comparative Analysis Table

Compound Core Structure Key Substituents Bioactivity/Application Key Advantages/Limitations Reference
Target Compound 1,4-Dioxa-8-azaspiro[4.5]decane 5,7-Bis(CF₃)-1,8-naphthyridine Potential enzyme inhibition High lipophilicity; metabolic stability
11b 1,4-Dioxa-8-azaspiro[4.5]decane Quinoline-3-carboxylic acid ALDH1A1 inhibition Improved solubility; lower logP
Compound 8 () 1,4-Dioxa-8-azaspiro[4.5]decane 7-Chloro-1,8-naphthyridine, isoindolinone N/A (Structural study) Hydrogen-bonding capability
Compound 3b () 1,4-Dioxa-8-azaspiro[4.5]decane Nitro/CF₃-benzothiazine Antitubercular research Electrophilic reactivity; low yield
8-(5-Methyl-1,3,4-thiadiazol-2-yl) analog 1,4-Dioxa-8-azaspiro[4.5]decane Thiadiazole Antimicrobial potential Heterocyclic diversity

Research Findings and Implications

  • Synthetic Challenges : Derivatives like 3b () exhibit low yields (6%), highlighting steric and electronic hurdles in functionalizing the spiro core . The target compound’s bis-CF₃ groups may further complicate synthesis due to the naphthyridine’s electron deficiency.
  • Biological Relevance : The spiro scaffold’s rigidity enhances binding specificity, as seen in p97 ATPase inhibitors () and ALDH1A1-targeted compounds () . The target compound’s -CF₃ groups may improve blood-brain barrier penetration compared to polar analogs like 11b.
  • Spectroscopic Characterization : ¹⁹F NMR data () for sulfonyl fluoride derivatives confirm the utility of fluorine as a probe for structural validation, applicable to the target compound’s -CF₃ groups .

Biological Activity

The compound 8-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18F6N4O2
  • Molecular Weight : 404.36 g/mol
  • CAS Number : Not explicitly provided in the search results.

Research indicates that compounds containing the naphthyridine moiety often exhibit interactions with various biological targets, including receptors involved in neurotransmission and cell signaling pathways. Specifically, derivatives of naphthyridine have been shown to act as ligands for sigma receptors, which are implicated in neuropsychiatric disorders and cancer biology.

Sigma Receptor Binding

A study involving related compounds demonstrated that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane showed significant affinity for sigma receptors. For instance, a closely related compound exhibited a K(i) value of 5.4 ± 0.4 nM for σ1 receptors and a high selectivity for σ2 receptors (30-fold) and the vesicular acetylcholine transporter (1404-fold) . This suggests that our compound may also interact with these targets, potentially influencing neurochemical pathways.

Anticancer Properties

The sigma receptor's role in cancer cell proliferation suggests that compounds like this compound could have anticancer properties. In vitro studies using tumor xenograft models have shown that sigma receptor ligands can accumulate in tumors, indicating their potential utility in targeted cancer therapies .

Study 1: Synthesis and Evaluation

In a recent study , a series of difluoroalkylated 2-azaspiro[4.5]decane derivatives were synthesized and evaluated for their biological activity. The study highlighted the importance of structural modifications on the biological efficacy of naphthyridine derivatives.

Study 2: Imaging Applications

Another research effort focused on the development of radiolabeled sigma receptor ligands for imaging purposes using PET technology. The findings indicated that specific binding to sigma receptors could be utilized for imaging human carcinomas and melanoma in vivo . This underscores the potential application of our compound in diagnostic imaging.

Data Table: Biological Activity Overview

Study Compound Target K(i) Value (nM) Selectivity
Study 1Related Compoundσ1 Receptor5.4 ± 0.4σ2 (30-fold)
Study 2Radiolabeled LigandTumor CellsNot specifiedHigh accumulation

Q & A

Basic: What synthetic methodologies are effective for constructing the 1,4-dioxa-8-azaspiro[4.5]decane core in this compound?

The spirocyclic core is typically synthesized via acid-catalyzed cyclization of 1,4-cyclohexanedione with ethylene glycol, forming the dioxolane ring. Subsequent amination introduces the azaspiro group, often using reductive amination with ammonia or alkylamines under hydrogenation. The trifluoromethyl-substituted naphthyridine moiety is introduced via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). For example, details a Buchwald-Hartwig coupling using Pd₂dba₃ and CyJohnPhos with K₃PO₄ as a base at 120°C in dioxane . Post-synthetic deprotection of the dioxolane ring (e.g., HCl-mediated hydrolysis) yields the final spirocyclic structure .

Advanced: How can researchers resolve crystallographic data contradictions in spatial arrangement determination?

Contradictions may arise from crystal twinning or disordered electron density . To address this:

  • Use SHELXL with TWIN/BASF commands to refine twinned crystals .
  • Collect high-resolution data (≤0.8 Å) to improve electron density maps.
  • Validate models using R1 (<5%) , wR2 (<12%) , and goodness-of-fit (1.0–1.1) . Cross-reference with NOESY NMR to confirm proton proximities (e.g., spirocyclic protons at δ 3.8–4.2 ppm) .
  • Perform DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental bond lengths/angles .

Basic: What analytical techniques confirm structural integrity and purity?

A multimodal approach is critical:

  • 600 MHz NMR : Identify characteristic splitting patterns (e.g., AB systems in spirocyclic protons) and trifluoromethyl coupling (¹⁹F NMR, δ -60 to -70 ppm) .
  • HRMS : Confirm molecular formula with <3 ppm error (e.g., [M+H]⁺ at m/z 391.39 for related analogs ).
  • X-ray crystallography : Provides definitive stereochemical proof .
  • IR spectroscopy : Detect C-F stretches (1100–1200 cm⁻¹) and carbonyl groups (1720–1740 cm⁻¹) .

Advanced: How can solubility be optimized for pharmacological studies without compromising target binding?

Strategies include:

  • Structural modifications : Introduce ionizable groups (e.g., tertiary amines via N-alkylation) to improve aqueous solubility while maintaining LogP 2–3 .
  • Prodrug design : Esterify hydroxyl groups (e.g., ethyl ester in ) for hydrolytic activation in vivo .
  • Co-solvent systems : Use 10% DMSO/PBS, validated via dynamic light scattering (<50 nm aggregates) and PAMPA assays (>80% membrane retention) .

Basic: How do trifluoromethyl groups influence electronic properties?

The -CF₃ groups at positions 5 and 7 on the naphthyridine ring:

  • Increase electronegativity (Hammett σₚ = 0.54), lowering HOMO energy by 0.8–1.2 eV (DFT calculations) .
  • Enhance oxidative stability and create dipole moments (1.5–2.0 D) for π-π stacking with aromatic protein residues.
  • Reduce basicity of adjacent nitrogens by 2–3 pH units (potentiometric titration in MeCN/H₂O) .

Advanced: What computational methods predict metabolic stability?

Combine:

  • Machine learning : ADMET Predictor (v10.5) for CYP3A4-mediated metabolism.
  • Molecular dynamics (50 ns) : Solvent-accessible surface area (SASA) analysis identifies vulnerable sites (e.g., benzylic positions on the spirodecane ring) .
  • DFT (M06-2X/cc-pVTZ) : Calculate activation energies for oxidative pathways (e.g., CYP2D6 binding ΔG = -9.2 kcal/mol) .
  • In vitro validation : Human liver microsomal assays (target t₁/₂ >60 min) .

Basic: How are impurities profiled during synthesis?

  • HPLC-MS : Use C18 columns (3.5 µm, 150 mm) with acetonitrile/water gradients (0.1% formic acid) to separate intermediates .
  • SPE purification : Oasis HLB cartridges for isolating polar byproducts (e.g., deprotected spirocyclic analogs) .
  • Reference standards : Compare retention times and MS/MS fragments with certified impurities (e.g., EP Imp. I–N in ) .

Advanced: What strategies mitigate competing side reactions during cross-coupling?

  • Ligand optimization : Bulky ligands (e.g., CyJohnPhos) suppress β-hydride elimination in Buchwald-Hartwig couplings .
  • Degassing : Remove oxygen via nitrogen bubbling to prevent palladium oxidation .
  • Temperature control : Maintain 120°C for 12 hours to ensure complete coupling while minimizing decomposition .

Basic: What spectroscopic signatures distinguish this compound from analogs?

  • ¹H NMR : Unique splitting from the spirocyclic system (e.g., 8-azaspiro protons as multiplets at δ 1.8–2.5 ppm) .
  • ¹³C NMR : Quaternary carbons in the naphthyridine ring (δ 145–155 ppm) .
  • HRMS : Exact mass differs by substituents (e.g., +114.03 Da for trifluoromethyl vs. methyl groups) .

Advanced: How is regioselectivity achieved in functionalizing the naphthyridine ring?

  • Directed ortho-metalation : Use directing groups (e.g., pyridinyl) to install substituents at C5 and C7 .
  • Halogen dance reactions : Redistribute bromine atoms under Pd catalysis to access meta-substituted intermediates .
  • Computational guidance : Fukui function analysis predicts electrophilic attack sites (e.g., C5/C7 in naphthyridine) .

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